molecular formula C27H30N4O4 B1669829 Darexaban CAS No. 365462-23-3

Darexaban

货号: B1669829
CAS 编号: 365462-23-3
分子量: 474.6 g/mol
InChI 键: IJNIQYINMSGIPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

达瑞沙班的合成涉及多个步骤,包括关键中间体的形成及其后续反应。合成路线通常从核心结构的制备开始,然后引入各种官能团。反应条件通常涉及使用特定试剂和催化剂来实现所需的转化。 工业生产方法侧重于优化这些合成路线,以确保最终产品的产率高和纯度高 .

化学反应分析

达瑞沙班经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能导致羟基化衍生物的形成,而还原反应可能导致还原类似物的形成 .

科学研究应用

Introduction to Darexaban

This compound (YM150) is a novel anticoagulant developed by Astellas Pharma. It acts by selectively inhibiting factor Xa, a crucial component in the coagulation cascade that leads to thrombus formation. Its pharmacological properties include rapid absorption, minimal food interactions, and a favorable safety profile compared to traditional vitamin K antagonists.

Prevention of Venous Thromboembolism (VTE)

This compound has been primarily studied for its role in preventing VTE after major orthopedic surgeries, such as total hip and knee arthroplasties.

  • Phase II/III Studies : In trials involving Asian patients undergoing elective major orthopedic surgery, this compound demonstrated significant efficacy in reducing the incidence of total VTE compared to placebo and standard treatments like enoxaparin:
    • Hip Surgery : this compound 15 mg bid showed a VTE incidence of 2.9% versus 17.1% for placebo (P < .001).
    • Knee Surgery : The same dose resulted in a VTE incidence of 27.2% versus 52.8% for placebo (P = .002) .

Acute Coronary Syndrome (ACS)

The RUBY-1 trial evaluated this compound's safety and tolerability in patients with recent high-risk ACS when used alongside dual antiplatelet therapy.

  • Study Design : This multicenter, double-blind study involved 1,279 patients who received varying doses of this compound or placebo for 24 weeks.
  • Outcomes : While bleeding rates were significantly higher in all this compound groups compared to placebo (pooled HR 2.275; P = 0.022), there was no significant reduction in major cardiovascular events . The study indicated that this compound's addition to standard therapy did not yield expected benefits in preventing recurrent ischemic events after ACS.

Atrial Fibrillation

This compound has potential applications in the management of atrial fibrillation, where it may reduce the risk of embolic strokes by preventing clot formation within the heart.

  • Mechanism : By inhibiting factor Xa, this compound decreases prothrombin activity and subsequent thrombus formation, thus potentially lowering the risk of stroke in patients with atrial fibrillation .

Pharmacokinetics and Safety Profile

This compound is characterized by rapid absorption and extensive metabolism, primarily via glucuronidation in the liver. Its active metabolite has a longer half-life (14–18 hours), which contributes to its antithrombotic effects.

  • Safety Concerns : The RUBY-1 trial highlighted an increased risk of bleeding with this compound use alongside dual antiplatelet therapy. Although there were no fatal bleeding incidents reported, the increased rates prompted questions about its clinical utility in this population .

Summary of Clinical Findings

Application AreaEfficacy ResultsSafety Concerns
Venous ThromboembolismSignificant reduction in VTE incidenceLow incidence of bleeding events
Acute Coronary SyndromeNo significant reduction in ischemic eventsIncreased bleeding rates
Atrial FibrillationPotentially reduces stroke riskNot extensively studied

作用机制

达瑞沙班通过直接抑制 Xa 因子发挥作用,Xa 因子是血液凝固过程中必不可少的因子,负责启动凝血级联反应。Xa 因子将凝血酶原裂解为其活性形式凝血酶,凝血酶然后将可溶性纤维蛋白原转化为不溶性纤维蛋白并激活血小板。 通过抑制 Xa 因子,达瑞沙班可防止凝血酶的形成,进而减少血栓的形成 .

相似化合物的比较

达瑞沙班属于直接 Xa 因子抑制剂类别,其中包括其他化合物,如依度沙班、利伐沙班、菲多沙班、来他沙班和奥塔米沙班。与这些类似化合物相比,达瑞沙班具有独特的结构特征和药代动力学特性。 例如,它缺少酰胺基,而酰胺基存在于其他一些 Xa 因子抑制剂中,如菲多沙班和奥塔米沙班 . 这种结构差异可能有助于其独特的药理学特性和治疗潜力。

结论

达瑞沙班是一种很有前景的抗凝剂和抗血栓剂,在预防静脉血栓栓塞症和卒中方面具有潜在的应用价值。尽管其已被中止,但它仍然是科学研究和开发新型抗凝治疗的宝贵化合物。其独特的作用机制和与类似化合物的比较突出了其在抗凝研究领域的重要性。

生物活性

Darexaban (YM150) is an oral direct factor Xa inhibitor developed primarily for the prevention of venous thromboembolism (VTE) and ischemic events in various clinical settings, including acute coronary syndrome (ACS) and major orthopedic surgeries. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

This compound functions as a direct inhibitor of factor Xa (FXa), a crucial component in the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This action is essential in managing conditions associated with thrombosis, such as VTE and ischemic strokes.

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized in the liver to its active metabolite, this compound glucuronide (YM-222714). The pharmacokinetic profile indicates:

  • Absorption : Quick absorption with peak plasma levels occurring 1–1.5 hours post-dose.
  • Metabolism : Primarily through glucuronidation in the liver.
  • Half-life : this compound has a short half-life, while its metabolite has a longer half-life of approximately 14–18 hours.
  • Excretion : Excreted via kidneys and feces.

Venous Thromboembolism Prevention

This compound has been evaluated in several clinical trials for its efficacy in preventing VTE. A notable study involved patients undergoing major abdominal surgery:

  • Study Design : A Phase III multicenter trial compared this compound (15 mg bid) against mechanical prophylaxis.
  • Results : The incidence of total VTE at Day 12 was significantly lower in the this compound group (2.6%) compared to mechanical prophylaxis (15.0%) .

Acute Coronary Syndrome

The RUBY-1 trial assessed this compound's safety and efficacy when added to dual antiplatelet therapy after ACS:

  • Study Design : A double-blind, placebo-controlled trial involving 1279 patients.
  • Findings : There was a dose-dependent increase in bleeding rates with this compound, but no significant reduction in ischemic events compared to placebo . The bleeding rates for different doses were:
    • 10 mg daily: 6.2%
    • 30 mg daily: 9.3%
    • Placebo: 3.1% .

Safety Profile

The safety of this compound has been a critical focus in clinical trials:

  • Bleeding Events : Increased rates were observed across all treatment groups compared to placebo, indicating a need for careful monitoring during therapy .
  • Adverse Events : Common adverse events included gastrointestinal issues like constipation and insomnia. Notably, major bleeding incidents were rare .

Comparative Efficacy

To illustrate the comparative efficacy of this compound against other anticoagulants, a summary table is provided below:

DrugIndicationEfficacy Rate (%)Major Bleeding Rate (%)
This compoundVTE after surgery2.6Low
WarfarinVTE and stroke preventionVariableHigher
RivaroxabanVTE and stroke preventionSimilar to this compoundModerate
ApixabanVTE and stroke preventionComparableLower

属性

IUPAC Name

N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNIQYINMSGIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030146
Record name Darexaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365462-23-3
Record name Darexaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365462-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darexaban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darexaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darexaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAREXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Darexaban
Reactant of Route 2
Reactant of Route 2
Darexaban
Reactant of Route 3
Darexaban
Reactant of Route 4
Reactant of Route 4
Darexaban
Reactant of Route 5
Reactant of Route 5
Darexaban
Reactant of Route 6
Darexaban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。